
1-((4-氟-2-甲基苯基)磺酰基)-3-(异丁基磺酰基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with sulfonyl groups. One of these sulfonyl groups is attached to a 4-fluoro-2-methylphenyl group and the other to an isobutyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The 4-fluoro-2-methylphenyl and isobutyl groups would likely be introduced as part of the sulfonyl groups, possibly through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, which would impart some degree of ring strain due to its small size. The sulfonyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” could potentially undergo a variety of chemical reactions. The azetidine ring might undergo ring-opening reactions under certain conditions. The sulfonyl groups could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of the azetidine ring and sulfonyl groups would all influence its properties .科学研究应用
磺酰胺类抗生素的广谱特异性抗体
研究表明,磺酰胺类抗生素广谱特异性抗体的开发,展示了磺酰胺衍生物在创建高灵敏度检测分析中的应用。这包括用于分析牛奶样品中磺酰胺类抗生素的酶联免疫吸附剂(ELISA),突出了其在环境和食品安全应用中的潜力(Adrián et al., 2009)。
生物监测和环境健康
对全氟辛烷磺酸(PFOS)的研究有助于了解磺酰基化合物的环境持久性和健康影响。对全氟辛烷磺酰氟衍生物PFOS的研究强调了监测和评估环境中磺酰基化合物的健康风险的重要性(Butenhoff et al., 2006)。
分子影像和 ApoSense 化合物
磺酰胺衍生物,特别是在 ApoSense 家族中,已被探索其在分子影像和监测凋亡细胞死亡方面的潜力。这包括合成用于正电子发射断层扫描(PET)研究的放射性标记类似物,展示了其在医学影像和癌症研究中的应用(Basuli et al., 2012)。
烟碱型乙酰胆碱受体结合
氟代氮杂环丁烷衍生物已被研究其与烟碱型乙酰胆碱受体(nAChR)的结合特性,表明其在神经科学研究和神经疾病治疗剂开发中的潜在应用(Doll et al., 1999)。
属性
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRQDFVCBLDCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

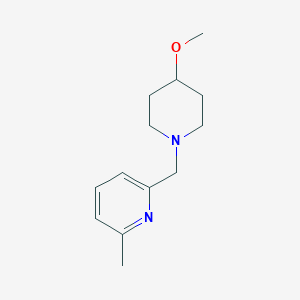
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)


![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2605810.png)
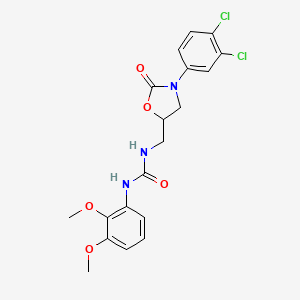
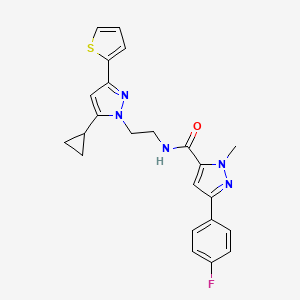
![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)
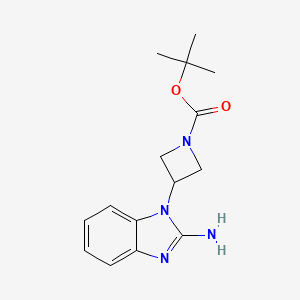
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)
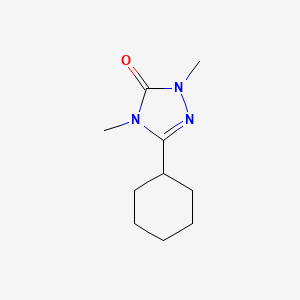
![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)